Indoxacarb

Description

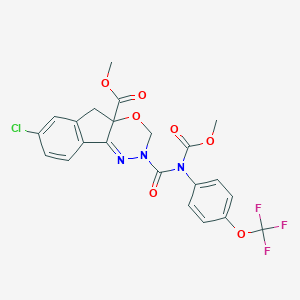

Structure

3D Structure

Properties

IUPAC Name |

methyl 7-chloro-2-[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClF3N3O7/c1-33-18(30)21-10-12-9-13(23)3-8-16(12)17(21)27-28(11-35-21)19(31)29(20(32)34-2)14-4-6-15(7-5-14)36-22(24,25)26/h3-9H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCVPMMZEGZULK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC3=C(C1=NN(CO2)C(=O)N(C4=CC=C(C=C4)OC(F)(F)F)C(=O)OC)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClF3N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3040801 | |

| Record name | (+/-)-Indoxacarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144171-61-9 | |

| Record name | (±)-Indoxacarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144171-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indoxacarb, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144171619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Indoxacarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indeno[1,2-e][1,3,4]oxadiazine-4a(3H)-carboxylic acid, 7-chloro-2,5-dihydro-2-[[(methoxycarbonyl)[4-(trifluoromethoxy)phenyl]amino]carbonyl]-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.370 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOXACARB, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PKL1F8Y0FV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Enigmatic Mechanism of Indoxacarb: A Technical Deep Dive into its Interaction with Insect Sodium Channels

For Immediate Release

ANGERS, France – Indoxacarb (B177179), a potent oxadiazine insecticide, exerts its insecticidal activity through a unique mechanism of action that involves the blockade of voltage-gated sodium channels in the nervous system of target pests. This in-depth technical guide provides a comprehensive overview of the core mechanism, detailing the bioactivation process, the specific interactions with the sodium channel, and the resulting electrophysiological consequences that lead to paralysis and death in insects. This document is intended for researchers, scientists, and drug development professionals working in the fields of neurotoxicology, insecticide resistance, and pest management.

Bioactivation: The Genesis of a Neurotoxin

This compound itself is a pro-insecticide, meaning it is converted into its biologically active form within the insect's body.[1] This metabolic activation is a crucial first step in its mode of action. Upon entering the insect, this compound is rapidly metabolized by insect amidases into a more potent, N-decarbomethoxylated metabolite known as DCJW.[1][2] This conversion is a key factor in the selective toxicity of this compound, as mammals metabolize the compound into non-toxic byproducts.[1]

dot

The Target: Voltage-Gated Sodium Channels

The primary molecular target of DCJW is the voltage-gated sodium channel, an essential component for the generation and propagation of action potentials in neurons.[1] These channels are transmembrane proteins that cycle through three main conformational states: resting, open (activated), and inactivated. The precise control of these states is critical for normal nerve function.

A Unique Mode of Action: State-Dependent Blockade

Unlike other classes of insecticides that target sodium channels, such as pyrethroids which prolong the open state, DCJW acts as a state-dependent blocker, with a preference for the inactivated state of the channel.[1][3] This means that DCJW binds more tightly to sodium channels that have recently been active and are in a non-conducting, inactivated conformation. This unique mechanism distinguishes this compound from other neurotoxic insecticides.[4]

dot

Electrophysiological Consequences of Sodium Channel Blockade

The binding of DCJW to the inactivated state of the sodium channel leads to a cascade of electrophysiological events that ultimately disrupt neuronal signaling.

Inhibition of Sodium Current

Electrophysiological studies, primarily using the whole-cell patch-clamp technique on isolated insect neurons, have demonstrated that DCJW causes a dose-dependent and voltage-dependent block of the inward sodium current.[4][5] This inhibition of the peak sodium current reduces the amplitude of the action potential.[4]

Hyperpolarization and Increased Input Resistance

Under current-clamp conditions, DCJW has been shown to induce a significant hyperpolarization of the resting membrane potential and an increase in the input resistance of the neuron.[4] This effect is attributed to the blockade of a small, persistent sodium current that contributes to the resting membrane potential in some insect neurons.[4]

Shift in Inactivation Kinetics

A key characteristic of DCJW's action is its ability to shift the voltage-dependence of steady-state slow inactivation in the hyperpolarizing direction.[5][6] This means that at any given membrane potential, a larger proportion of sodium channels will be in the inactivated state and thus more susceptible to blockade by DCJW. This effect enhances the voltage-dependent nature of the block.[6]

Quantitative Analysis of this compound's Action

The following table summarizes key quantitative data from electrophysiological studies on the effects of DCJW on insect sodium channels.

| Parameter | Value | Insect Species | Neuron Type | Reference |

| IC₅₀ for Sodium Current Inhibition | 28 nM | Periplaneta americana (Cockroach) | Dorsal Unpaired Median (DUM) Neurons | [4][7] |

| Effect on Resting Membrane Potential | Hyperpolarization | Periplaneta americana (Cockroach) | Dorsal Unpaired Median (DUM) Neurons | [4] |

| Effect on Input Resistance | 41% Increase | Periplaneta americana (Cockroach) | Dorsal Unpaired Median (DUM) Neurons | [4] |

| Shift in Slow Inactivation | Hyperpolarizing Shift | Periplaneta americana (Cockroach) | Thoracic Ganglia Neurons | [5] |

Molecular Basis of Interaction and Resistance

Site-directed mutagenesis studies have begun to elucidate the specific amino acid residues within the sodium channel that are critical for this compound binding and the development of resistance.

The Binding Site

While the precise binding site of DCJW is still under investigation, it is believed to be located within the inner pore of the sodium channel, potentially overlapping with the binding sites for local anesthetics.[4][8]

Resistance Mutations

Two key mutations in the domain IV S6 transmembrane segment of the sodium channel have been strongly associated with high levels of resistance to this compound in various insect pests, including the diamondback moth, Plutella xylostella.[9][10] These mutations are:

-

F1845Y: A substitution of phenylalanine to tyrosine at position 1845.

-

V1848I: A substitution of valine to isoleucine at position 1848.

These mutations likely alter the binding affinity of DCJW to the sodium channel, thereby reducing its inhibitory effect.[10]

dot

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying the effects of compounds on ion channel function in isolated neurons.

Experimental Workflow:

dot

Methodology:

-

Neuron Isolation: Dorsal Unpaired Median (DUM) neurons are often used due to their large size and ease of identification.[11][12] The terminal abdominal ganglion of an adult male cockroach (Periplaneta americana) is dissected and treated with enzymes (e.g., collagenase/dispase) to dissociate the neurons.[11]

-

Cell Culture: Isolated neurons are plated on a suitable substrate and maintained in a specific insect saline solution.

-

Recording Solutions:

-

External Solution (Saline): Typically contains (in mM): NaCl, KCl, CaCl₂, MgCl₂, and a buffer like HEPES, adjusted to the appropriate pH and osmolarity for insect neurons.[13]

-

Internal Solution (Pipette): Contains a potassium-based salt (e.g., K-gluconate or KCl), Mg-ATP, Na-GTP, a calcium buffer (e.g., EGTA), and a pH buffer (e.g., HEPES).[13]

-

-

Voltage-Clamp Protocol:

-

Cells are held at a negative holding potential (e.g., -90 mV) to ensure sodium channels are in the resting state.

-

Depolarizing voltage steps are applied to elicit sodium currents.

-

To study state-dependence, the holding potential can be varied to alter the proportion of channels in the inactivated state.

-

To assess the effect on steady-state inactivation, a series of pre-pulses to various voltages are applied before a test pulse.[14]

-

-

Data Analysis: The peak sodium current amplitude, activation and inactivation kinetics, and the voltage-dependence of these parameters are analyzed before and after the application of DCJW.

Radioligand Binding Assay (General Protocol)

Methodology:

-

Membrane Preparation: Nervous tissue from the target insect is homogenized and centrifuged to isolate a membrane fraction rich in sodium channels.

-

Incubation: The membrane preparation is incubated with a radiolabeled ligand (a specific sodium channel probe) in the presence of varying concentrations of the unlabeled test compound (e.g., DCJW).

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the filter is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibitory constant) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Conclusion

This compound's mechanism of action is a sophisticated example of targeted neurotoxicity. Its bioactivation within the insect to the potent sodium channel blocker, DCJW, and the subsequent state-dependent blockade of sodium channels, particularly the inactivated state, underscore its unique properties as an insecticide. Understanding the intricate details of this mechanism at the molecular and electrophysiological levels is paramount for the development of novel insecticides and for managing the growing challenge of insecticide resistance. The identification of specific resistance-conferring mutations provides a valuable tool for monitoring and mitigating the evolution of resistance in pest populations. Further research into the precise binding site of DCJW could pave the way for the design of next-generation insecticides with improved efficacy and selectivity.

References

- 1. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular basis of differential sensitivity of insect sodium channels to DCJW, a bioactive metabolite of the oxadiazine insecticide this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insect sodium channels and insecticide resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, an oxadiazine insecticide, blocks insect neuronal sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Block of two subtypes of sodium channels in cockroach neurons by this compound insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Voltage-dependent block of sodium channels in mammalian neurons by the oxadiazine insecticide this compound and its metabolite DCJW - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of action of sodium channel blocker insecticides (SCBIs) on insect sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Receptor Site and Mechanism of Action of Sodium Channel Blocker Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Two novel sodium channel mutations associated with resistance to this compound and metaflumizone in the diamondback moth, Plutella xylostella - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 11. journals.biologists.com [journals.biologists.com]

- 12. Dorsal unpaired median neurones in the insect central nervous system: towards a better understanding of the ionic mechanisms underlying spontaneous electrical activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Indoxacarb

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoxacarb (B177179) is a potent oxadiazine insecticide widely utilized for the control of lepidopteran pests in agriculture. Its unique mode of action as a voltage-dependent sodium channel blocker provides an effective alternative to other insecticide classes, particularly in resistance management programs. A pro-insecticide, this compound is metabolically activated within the target insect to a more potent, N-decarbomethoxylated derivative. This guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, mechanism of action, metabolism, and analytical methodologies of indoxacacrb, intended to serve as a technical resource for the scientific community.

Molecular Structure and Identification

This compound is a chiral molecule, with the insecticidal activity primarily attributed to the (S)-enantiomer. Commercial formulations typically contain an enriched mixture of the (S)- and (R)-enantiomers, often in a 3:1 ratio (DPX-MP062). The racemic mixture is designated as DPX-JW062.[1][2]

| Identifier | Value |

| IUPAC Name | methyl (4aS)-7-chloro-2-[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][3][4][5]oxadiazine-4a-carboxylate[6] |

| CAS Name | (4aS)-7-Chloro-2,5-dihydro-2-[[(methoxycarbonyl)[4-(trifluoromethoxy)phenyl]amino]carbonyl]indeno[1,2-e][3][4][5]oxadiazine-4a(3H)-carboxylic acid methyl ester |

| CAS Number | 173584-44-6 ((S)-enantiomer)[6]; 144171-61-9 (racemic mixture)[7] |

| Chemical Formula | C₂₂H₁₇ClF₃N₃O₇[6] |

| Molecular Weight | 527.8 g/mol [6] |

| Synonyms | DPX-KN128 ((S)-enantiomer), DPX-JW062 (racemic), Advion, Avaunt, Steward, Provaunt |

Physicochemical Properties

The physicochemical properties of this compound influence its environmental fate, bioavailability, and formulation characteristics.

| Property | Value | Reference(s) |

| Appearance | White to light brown crystalline powder | [6] |

| Melting Point | 88.1 °C (for 99% pure (S)-enantiomer); 139-141 °C (racemic) | [6],[8] |

| Density | 1.44 g/cm³ at 20 °C | [6] |

| Vapor Pressure | 1.9 x 10⁻¹⁰ mm Hg at 25 °C | [6] |

| Water Solubility | 0.20 mg/L (at 25 °C, pH 7) | [9] |

| Solubility in Organic Solvents (at 25 °C) | n-octanol: 14.5 g/LMethanol: 103 g/LAcetonitrile: 139 g/LAcetone: >250 g/kg | [6] |

| Octanol-Water Partition Coefficient (Log Kow) | 4.65 | [6] |

| Henry's Law Constant | 6.6 x 10⁻¹⁰ atm·m³/mol at 25 °C (estimated) | [6] |

| Hydrolysis Half-life | >30 days (pH 5), 38 days (pH 7), 1 day (pH 9) | [9] |

| Aqueous Photolysis Half-life | 3.16 days (pH 5) | [9] |

Mechanism of Action

This compound functions as a voltage-dependent sodium channel blocker, a mode of action that distinguishes it from other insecticide classes like pyrethroids.[10] It is a pro-insecticide, meaning it requires metabolic activation within the target pest to exert its full toxic effect.[10]

-

Ingestion and Absorption: The insect ingests or comes into contact with this compound.

-

Metabolic Activation: Inside the insect, esterase or amidase enzymes cleave the carbomethoxy group from the parent this compound molecule.[10][11] This bioactivation process yields the highly potent N-decarbomethoxylated metabolite, DCJW (IN-JT333).[10][11] This metabolic conversion is significantly more efficient in susceptible insects compared to mammals, contributing to this compound's selective toxicity.[4][12]

-

Sodium Channel Binding: The active metabolite, DCJW, binds to a unique site on the voltage-gated sodium channels (VGSCs) in the insect's neurons.[3][4] This binding site is located in the inner pore of the channel and is believed to overlap with the binding site for local anesthetics.[3][13]

-

Channel Blockade: DCJW preferentially binds to the inactivated state of the sodium channel, stabilizing it in this non-conducting conformation.[3][12] This prevents the influx of sodium ions (Na⁺) that is necessary for the depolarization phase of an action potential.

-

Nerve Function Disruption: The blockage of sodium channels leads to a cessation of nerve impulses, resulting in lethargy, cessation of feeding, paralysis, and ultimately, death of the insect.[14]

Caption: Mechanism of action of this compound.

Metabolic Pathways

This compound undergoes extensive metabolism in both target insects and non-target organisms like mammals. The primary metabolic step in insects is the bioactivation to DCJW. In mammals, while this conversion can occur, subsequent detoxification pathways are more robust, leading to lower toxicity.

Key metabolites include:

-

IN-JT333 (DCJW): The N-decarbomethoxylated, highly active metabolite.[15]

-

IN-KG433: A major soil and aerobic degradation product.

-

IN-KT413: A major hydrolysis and aqueous degradation product.

The metabolic profile can differ quantitatively between species. For instance, in cows, metabolism involves hydroxylation and subsequent glucuronide conjugation.

References

- 1. openknowledge.fao.org [openknowledge.fao.org]

- 2. piat.org.nz [piat.org.nz]

- 3. This compound, Metaflumizone, and Other Sodium Channel Inhibitor Insecticides: Mechanism and Site of Action on Mammalian Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Receptor Site and Mechanism of Action of Sodium Channel Blocker Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. patents.justia.com [patents.justia.com]

- 6. This compound | C22H17ClF3N3O7 | CID 107720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. files.aptuitivcdn.com [files.aptuitivcdn.com]

- 10. Molecular Mechanism of Action and Selectivity of Sodium Channel Blocker Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Insights into the toxicity effects of this compound against Spodoptera frugiperda using metabolomics combined with mass spectrometry imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ovid.com [ovid.com]

- 13. researchgate.net [researchgate.net]

- 14. data.epo.org [data.epo.org]

- 15. CN117486824A - Synthesis method of this compound - Google Patents [patents.google.com]

Indoxacarb: A Technical Guide to its Bioactivation and Mode of Action as a Pro-Insecticide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoxacarb (B177179) is a potent oxadiazine insecticide widely utilized for the control of a broad spectrum of lepidopteran and other insect pests.[1][2] A key feature of this compound is its classification as a pro-insecticide; it is converted into a more toxic form within the target insect through a process of metabolic bioactivation.[2][3] This technical guide provides an in-depth overview of the bioactivation pathway of this compound, its mechanism of action as a sodium channel blocker, and quantitative data on its efficacy. Detailed experimental protocols for assessing insecticide efficacy are also presented to aid in research and development.

Introduction: The Pro-Insecticide Concept

This compound itself possesses limited intrinsic insecticidal activity.[3] Its efficacy is dependent on its metabolic conversion within the insect into the active N-decarbomethoxylated metabolite, known as DCJW.[1][2][4] This bioactivation process is a crucial factor in this compound's selective toxicity, as the rate of conversion can vary significantly between target pests and non-target organisms like mammals.[5] The primary mode of entry for this compound is through ingestion of treated foliage, although contact exposure also contributes to its toxicity.[1][5] Once ingested, feeding cessation typically occurs within 2 to 8 hours, with death following over the next 2-3 days.[1][5]

Bioactivation of this compound

The conversion of this compound to its active metabolite, DCJW, is a critical step in its insecticidal action. This process is catalyzed by enzymes within the insect, primarily esterases and amidases located in the midgut and fat body.[1][2]

The bioactivation can be summarized as the removal of the carbomethoxy group from the this compound molecule. The S-enantiomer of this compound (DPX-KN128) is the insecticidally active component, and its corresponding metabolite (the S-enantiomer of DCJW) is the potent neurotoxin.[2]

Signaling Pathway of this compound Bioactivation and Action

Caption: Metabolic activation of this compound to DCJW and subsequent blockage of neuronal sodium channels.

Mechanism of Action: Sodium Channel Blockage

The active metabolite, DCJW, is a potent voltage-dependent sodium channel blocker.[6][7] It binds to the sodium channels in the nerve cells of insects, preventing the influx of sodium ions.[2][5] This disruption of the normal flow of ions across the nerve membrane leads to impaired nerve function, resulting in tremors, cessation of feeding, paralysis, and ultimately, the death of the insect.[1][2]

Studies have shown that DCJW has a high affinity for the inactivated state of the sodium channels.[8][9] This preferential binding to the inactivated state explains the voltage-dependent nature of the block.[6][8] The blockage of sodium channels by DCJW is often slow and can be irreversible, contributing to its high insecticidal potency.[8][9]

Quantitative Efficacy Data

The efficacy of this compound and its active metabolite, DCJW, has been quantified against various insect species. The following tables summarize key toxicity data from published studies.

Table 1: Lethal Dose (LD50) Values for this compound and DCJW

| Compound | Species | Exposure Time | LD50 Value | Reference |

| This compound | Reticulitermes flavipes | 48 h | 2,070 ng/g termite | [10] |

| This compound | Reticulitermes flavipes | 144 h | 629.7 ng/g termite | [10] |

| This compound (KN128) | Mammalian (Rat) | - | 179 mg/kg | [11] |

| This compound | Avian (Bobwhite quail) | - | 98 mg/kg | [11] |

| This compound | Honey bee | - | 0.18 µ g/bee | [11] |

| This compound | Wistar Rat (female) | - | 1098 mg/kg | [12] |

Table 2: Lethal Concentration (LC50) Values for this compound

| Species | Exposure Time | LC50 Value | Reference |

| Spodoptera frugiperda | - | 0.674 µg/mL | [13] |

| Musca domestica | - | 4.09 µg/mL | [14] |

| Freshwater Fish | Acute | 0.65 mg/L | [5] |

| Estuarine/Marine Fish | Acute | 0.0542 to >0.37 mg/L | [5] |

Experimental Protocols for Efficacy Assessment

Standardized bioassays are crucial for determining the efficacy of insecticides like this compound. The following provides a generalized methodology for a diet incorporation bioassay and a topical application bioassay.

Diet Incorporation Bioassay

This method is suitable for assessing the toxicity of this compound through ingestion.

-

Insect Rearing: Maintain a healthy, age-synchronized colony of the target insect species under controlled environmental conditions (temperature, humidity, photoperiod).

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). A correction factor should be used to account for the purity of the technical grade insecticide.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to create a range of concentrations for testing.

-

Diet Preparation: Incorporate the different insecticide concentrations into the artificial diet of the insect larvae. Ensure a homogenous mixture. A control group with diet containing only the solvent should be included.

-

Bioassay:

-

Place a standardized amount of the treated diet into individual wells of a multi-well plate or petri dishes.

-

Introduce one larva of a specific instar (e.g., second or third) into each well.

-

Use a sufficient number of replicates for each concentration and the control (e.g., 3-5 replicates of 10-20 insects each).[15]

-

-

Incubation: Maintain the bioassay plates under the same controlled conditions as insect rearing.

-

Mortality Assessment: Record mortality at regular intervals (e.g., 24, 48, 72, and 96 hours). Larvae are considered dead if they are unable to move when prodded with a fine brush.

-

Data Analysis: Correct for control mortality using Abbott's formula.[16] Calculate the LC50 values and their 95% confidence intervals using probit analysis.[16]

Topical Application Bioassay

This method assesses the contact toxicity of this compound.

-

Insect Rearing and Preparation: As described in the diet incorporation bioassay.

-

Preparation of Dosing Solutions: Prepare a series of insecticide concentrations in a volatile solvent like acetone.

-

Application:

-

Immobilize the insects (e.g., by chilling).

-

Using a micro-applicator, apply a precise volume (e.g., 1 µL) of the dosing solution to the dorsal thorax of each insect.

-

Treat a control group with the solvent only.

-

-

Post-Treatment: Place the treated insects in clean containers with access to an untreated food source.

-

Incubation and Mortality Assessment: As described in the diet incorporation bioassay.

-

Data Analysis: Calculate the LD50 values (dose required to kill 50% of the test population) and their 95% confidence intervals using probit analysis.

Experimental Workflow Diagram

Caption: A flowchart illustrating the key steps in conducting insecticide efficacy bioassays.

Conclusion

This compound's unique status as a pro-insecticide that is bioactivated within the target pest is a cornerstone of its efficacy and selectivity. The conversion to the potent sodium channel blocker DCJW by insect-specific enzymes highlights a sophisticated mechanism of action. Understanding this bioactivation pathway and having robust experimental protocols are essential for the continued development of effective and selective pest management strategies and for managing the potential for insecticide resistance.

References

- 1. This compound: A Powerful Insecticide for Lepidoptera Pest Control - HEBEN [hb-p.com]

- 2. researchgate.net [researchgate.net]

- 3. News - this compound Mode of Action [bigpesticides.com]

- 4. Insights into the toxicity effects of this compound against Spodoptera frugiperda using metabolomics combined with mass spectrometry imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. piat.org.nz [piat.org.nz]

- 6. Voltage-dependent block of sodium channels in mammalian neurons by the oxadiazine insecticide this compound and its metabolite DCJW - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, an oxadiazine insecticide, blocks insect neuronal sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Block of two subtypes of sodium channels in cockroach neurons by this compound insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modulation of sodium channels by the oxadiazine insecticide this compound and its N-decarbomethoxylated metabolite in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Effects of this compound on life history traits and population performance of the house fly, Musca domestica - PMC [pmc.ncbi.nlm.nih.gov]

- 15. entomoljournal.com [entomoljournal.com]

- 16. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Modern Insecticide: A Technical Guide to the Discovery and Development of Oxadiazines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for potent and selective insecticides is a continuous endeavor in agrochemical research, driven by the need to manage destructive pests while ensuring the safety of non-target organisms and the environment. The oxadiazine class of insecticides emerged from this pursuit, representing a significant advancement in insect control technology. This technical guide provides an in-depth exploration of the discovery and developmental history of oxadiazine insecticides, with a primary focus on its most prominent member, indoxacarb (B177179). We will delve into the scientific journey from initial concepts to a commercial product, detailing the mode of action, synthetic pathways, and key experimental methodologies that underpinned its development.

From Pyrazolines to Oxadiazines: An Evolutionary Path

The story of oxadiazine insecticides begins with the exploration of pyrazoline-type compounds in the 1970s.[1][2] These early molecules showed promise as sodium channel blockers but were ultimately not commercialized due to unfavorable environmental persistence.[1] However, the core pharmacophore of these pyrazolines laid the groundwork for further innovation. Scientists at DuPont, through extensive research in the late 1980s, began to modify the pyrazoline structure, leading to the investigation of analogous pyridazines and eventually the novel tricyclic oxadiazines.[3][4] This structural evolution was driven by the goal of retaining high insecticidal efficacy while improving environmental dissipation rates and reducing toxicity to non-target organisms.[2] This research culminated in the discovery of this compound, a compound that successfully balanced these critical attributes.[4]

This compound: The Flagship Oxadiazine Insecticide

This compound was first reported in 1996 and was developed by DuPont for the control of a broad spectrum of lepidopteran pests in crops such as cotton, fruits, and vegetables.[3] It was later expanded for use against other insect orders and in non-agricultural settings.[3] Commercialized in 2000 under trade names like Avaunt® and Steward®, this compound represented the first of its chemical class to reach the market.[3]

A key feature of this compound is its existence as a racemic mixture of two enantiomers: the insecticidally active S-enantiomer (DPX-KN128) and the inactive R-enantiomer (DPX-KN127).[3] The initial commercial product, DPX-JW062, was a 1:1 racemic mixture.[2] Subsequent advancements in chiral synthesis allowed for the production of an enriched 3:1 mixture of the S- and R-isomers (DPX-MP062), and eventually, the optically pure S-enantiomer, enhancing the product's efficiency.[3]

Mode of Action: A Proinsecticide Approach to Sodium Channel Blockade

Oxadiazine insecticides are classified under the Insecticide Resistance Action Committee (IRAC) Mode of Action Group 22A, acting as voltage-dependent sodium channel blockers.[5] Unlike many other insecticides that directly target the sodium channel, this compound is a proinsecticide. This means it is converted into its more potent, active form within the target insect.[6]

This bioactivation is a critical step in its mode of action. Upon ingestion or absorption, insect enzymes, primarily esterases and amidases, cleave the carbomethoxy group from the this compound molecule. This metabolic conversion yields the N-decarbomethoxylated metabolite, DCJW, which is a much more potent sodium channel blocker.[7]

DCJW then binds to the insect's voltage-gated sodium channels, leading to a blockage of sodium ion flow into nerve cells.[5][7] This disruption of the nervous system results in the cessation of feeding, paralysis, and ultimately, the death of the insect.[5] The selective toxicity of this compound towards insects is partly attributed to this metabolic activation step, which occurs more readily in target pests than in mammals and other non-target organisms.[1]

Bioactivation and mode of action of this compound.

Quantitative Data on this compound

The efficacy and safety of an insecticide are paramount. The following tables summarize key quantitative data for this compound, providing a comparative overview of its toxicity to target pests and non-target organisms.

Table 1: Insecticidal Efficacy of this compound Against Key Lepidopteran Pests

| Pest Species | Bioassay Method | LC50 Value | Reference |

| Spodoptera littoralis (Cotton Leafworm) | Leaf Dipping | 0.005 - 0.81 mg/L | [8] |

| Spodoptera littoralis (3rd Instar) | Leaf Dipping (EC formulation) | 9.66 ppm | [9] |

| Mamestra brassicae (Cabbage Moth) | Diet Incorporation | 1.71 mg/L | [10] |

| Helicoverpa zea (Bollworm) | Adult Vial Test | 15.65 µ g/vial | [3] |

| Heliothis virescens (Tobacco Budworm) | Adult Vial Test | 76.72 µ g/vial | [3] |

| Helicoverpa zea (1st Instar) | Diet Overlay | 0.34 ppm | [3] |

| Heliothis virescens (1st Instar) | Diet Overlay | 6.46 ppm | [3] |

| Spodoptera exigua (Beet Armyworm) | Diet Overlay | 20.73 ppm | [3] |

Table 2: Mammalian and Avian Toxicity of this compound

| Test Organism | Test Type | LD50/LC50 Value | Toxicity Category | Reference |

| Rat (male) | Acute Oral LD50 | 1730 mg/kg | Moderate | [5] |

| Rat (female) | Acute Oral LD50 | 268 mg/kg | Moderate | [5] |

| Rat | Acute Oral LD50 | 1098 mg/kg | Moderate (Type II) | [4][11] |

| Rat | Acute Dermal LD50 | >5000 mg/kg | Low | [5] |

| Rat | Acute Inhalation LC50 | >5.5 mg/L | Low | [5] |

| Bobwhite Quail | Subacute Dietary LC50 | 808 mg/kg-diet | Moderately Toxic | [5] |

Table 3: Aquatic Toxicity of this compound and its Metabolites

| Organism Type | Test Type | EC50/LC50 Range | Toxicity Level | Reference |

| Freshwater & Estuarine/Marine Fish | Acute | 0.024 to >1.3 mg/L | Moderately to Very Highly Toxic | [5][12] |

| Freshwater & Estuarine/Marine Invertebrates | Acute | 0.029 to 2.94 mg/L | Moderately to Very Highly Toxic | [5][12] |

| Zebrafish Embryo ((-)-R-indoxacarb) | 96 hpf | 1.3-fold more toxic than (+)-S-isomer | - | [13] |

Key Experimental Protocols

The development of this compound was supported by a range of experimental studies. Below are generalized protocols for some of the key methodologies employed.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of key intermediates. While specific industrial processes are proprietary, the general synthetic route can be outlined as follows:

-

Preparation of the Oxadiazine Ring System: This typically involves the reaction of a substituted indanone with a hydrazine (B178648) derivative to form a hydrazone, followed by cyclization to create the core tricyclic oxadiazine structure.[9][14]

-

Synthesis of the Side Chain: A separate synthesis is required to produce the N-alkoxycarbonyl-N-arylcarbamoyl moiety.[4] This often involves the reaction of an aniline (B41778) derivative with a chloroformate.[4]

-

Coupling and Final Assembly: The final step involves coupling the oxadiazine core with the synthesized side chain to yield the this compound molecule.[9]

Generalized workflow for the synthesis of this compound.

Insect Bioassays

To determine the insecticidal efficacy of oxadiazine compounds, various bioassay methods are employed. Two common methods are the leaf-dip and diet-incorporation assays.

Leaf-Dip Bioassay Protocol:

-

Preparation of Test Solutions: A series of concentrations of the test insecticide are prepared in an appropriate solvent (e.g., acetone) and then diluted with water, often containing a surfactant to ensure even coating.[12]

-

Leaf Treatment: Leaves of a suitable host plant (e.g., cotton for cotton bollworm) are dipped into the test solutions for a set period (e.g., 10-30 seconds) and then allowed to air dry.[12][15]

-

Insect Exposure: Larvae of the target insect species are placed on the treated leaves within a contained environment (e.g., a petri dish or ventilated cup).[12]

-

Mortality Assessment: After a specified exposure period (e.g., 24, 48, or 72 hours), the number of dead or moribund larvae is recorded.[12]

-

Data Analysis: The mortality data is used to calculate lethal concentration (LC) values, such as the LC50 (the concentration that kills 50% of the test population).

Diet-Incorporation Bioassay Protocol:

-

Preparation of Treated Diet: The test insecticide is mixed into an artificial insect diet at various concentrations while the diet is still in a liquid form.[16][17]

-

Diet Dispensing: The treated diet is dispensed into the wells of a multi-well bioassay tray or into individual rearing containers.[16]

-

Insect Infestation: A single larva is placed in each well or container with the treated diet.[16]

-

Incubation: The bioassay trays are incubated under controlled environmental conditions (temperature, humidity, and photoperiod).[17]

-

Endpoint Measurement: After a set period (e.g., 5-7 days), various endpoints can be measured, including larval mortality, larval weight, or developmental stage.[16]

-

Data Analysis: The data is analyzed to determine lethal dose (LD) or effective concentration (EC) values.

Electrophysiological Assays

To investigate the mode of action of oxadiazine insecticides on voltage-gated sodium channels, the whole-cell patch-clamp technique is employed on isolated insect neurons.

Whole-Cell Patch-Clamp Protocol:

-

Neuron Isolation: Neurons are isolated from the central nervous system of the target insect (e.g., cockroaches or lepidopteran larvae).[5]

-

Electrode Preparation: A glass micropipette with a very fine tip is filled with an internal solution that mimics the intracellular fluid of the neuron.[9]

-

Seal Formation: The micropipette is brought into contact with the membrane of a single neuron, and a high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.[9]

-

Whole-Cell Configuration: The membrane patch within the pipette tip is ruptured by applying gentle suction, allowing electrical access to the entire cell.[9]

-

Voltage-Clamp Recording: The membrane potential of the neuron is clamped at a specific voltage, and the currents flowing across the membrane in response to voltage steps are recorded.

-

Compound Application: The test compound (e.g., DCJW) is applied to the neuron via the external perfusion solution.

-

Data Acquisition and Analysis: The effect of the compound on the sodium currents is recorded and analyzed to determine parameters such as the half-maximal inhibitory concentration (IC50) and the voltage-dependence of the block.

A typical workflow for insecticide discovery and screening.

Conclusion

The discovery and development of oxadiazine insecticides, exemplified by this compound, is a testament to the power of rational drug design and a deep understanding of insect physiology and biochemistry. By evolving from the early pyrazoline scaffolds, researchers were able to create a new class of insecticides with a favorable balance of efficacy and environmental safety. The proinsecticide nature of this compound, requiring metabolic activation within the target pest, provides a degree of selectivity that is a hallmark of modern insecticide development. The methodologies outlined in this guide, from chemical synthesis to detailed bioassays and electrophysiological studies, represent the rigorous scientific process required to bring a novel crop protection solution from the laboratory to the field. The continued study of oxadiazines and their interactions with insect sodium channels will undoubtedly pave the way for the development of even more effective and sustainable pest management tools in the future.

References

- 1. scispace.com [scispace.com]

- 2. The discovery of this compound: oxadiazines as a new class of pyrazoline-type insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Whole-cell in vivo patch-clamp recordings in the Drosophila brain. | Semantic Scholar [semanticscholar.org]

- 6. Implementation of a high throughput screening assay to identify and characterize insecticides acting on ion channels [bonndoc.ulb.uni-bonn.de]

- 7. patents.justia.com [patents.justia.com]

- 8. Whole Cell Patch Clamp Protocol [protocols.io]

- 9. A Laboratory Diet-Overlay Bioassay to Monitor Resistance in Lygus lineolaris (Hemiptera: Miridae) to Insecticides Commonly Used in the Mississippi Delta - PMC [pmc.ncbi.nlm.nih.gov]

- 10. data.epo.org [data.epo.org]

- 11. CN107915692A - A kind of preparation method of this compound - Google Patents [patents.google.com]

- 12. rjas.org [rjas.org]

- 13. CN106397351A - Preparation method of this compound intermediate - Google Patents [patents.google.com]

- 14. scielo.br [scielo.br]

- 15. cotton.org [cotton.org]

- 16. scispace.com [scispace.com]

- 17. Electrophysiological Method for Whole-cell Voltage Clamp Recordings from Drosophila Photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of Indoxacarb on Target Lepidopteran Pests: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indoxacarb (B177179), a potent oxadiazine insecticide, exhibits significant efficacy against a wide range of lepidopteran pests. Its unique mode of action, metabolic activation within the target insect, and subsequent physiological effects make it a critical tool in pest management strategies. This technical guide provides a comprehensive overview of the toxicological profile of this compound, focusing on its mechanism of action, metabolism, and the physiological consequences for target lepidopteran species. Detailed experimental protocols for key toxicological assays are provided, along with a compilation of quantitative toxicity data and visual representations of the critical pathways and workflows involved.

Mechanism of Action: A Targeted Blockade of Neuronal Signaling

This compound itself is a pro-insecticide, meaning it has limited intrinsic activity. Its potent insecticidal properties are realized upon metabolic activation within the target pest. The primary target of the activated form of this compound is the voltage-gated sodium channels in the insect's nervous system.

The active metabolite, a decarbomethoxylated analogue known as DCJW, acts as a state-dependent sodium channel blocker. It preferentially binds to the inactivated state of the sodium channel, stabilizing this non-conducting conformation. This action effectively prevents the influx of sodium ions (Na+) that is necessary for the depolarization phase of an action potential. The result is a blockage of nerve impulse transmission, leading to a cascade of physiological effects.[1]

The disruption of neuronal signaling manifests as cessation of feeding, paralysis, and ultimately, death of the insect.[1] This mode of action is distinct from other classes of insecticides that also target sodium channels, such as pyrethroids, which typically modify the gating kinetics of the channels to cause hyperexcitability.

Metabolic Activation and Detoxification

The conversion of this compound to its active form, DCJW, is a critical step in its toxicity and is primarily carried out by esterase and amidase enzymes found in the insect's midgut and fat body. The rate of this bioactivation can vary between insect species and even between different life stages of the same species, influencing the compound's overall efficacy.

While bioactivation is essential for this compound's insecticidal activity, insects also possess detoxification mechanisms. Cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs) can metabolize both this compound and DCJW into more water-soluble and less toxic compounds, which can then be excreted. The balance between metabolic activation and detoxification is a key determinant of an insect's susceptibility to this compound and is a primary factor in the development of resistance.

Quantitative Toxicity Data

The susceptibility of lepidopteran pests to this compound varies depending on the species, larval stage, and the specific bioassay method employed. The following tables summarize the lethal concentration (LC50) and lethal dose (LD50) values for several key pest species.

Table 1: LC50 Values of this compound for Various Lepidopteran Pests

| Pest Species | Larval Instar | Bioassay Method | LC50 | Reference |

| Spodoptera littoralis | 1st - 6th | Leaf Dipping | 0.005 - 0.81 mg/L | [2] |

| Spodoptera litura | 3rd | Not Specified | 0.052 ppm | [3] |

| Spodoptera frugiperda | 2nd | Diet Incorporation | 0.674 µg/mL | [3] |

| Helicoverpa armigera | 3rd | Diet-Overlay | 0.17 µg a.i./cm² | [2] |

| Plutella xylostella | 2nd | Leaf-dip | 3.7 - 6.9 mg/L | [4] |

| Trichoplusia ni | Early Instars | Not Specified | - | [4] |

| Cydia pomonella | Diapausing Larvae | Topical Application | >2800 mg/kg | [5] |

Table 2: LD50 Values of this compound for Various Lepidopteran Pests

| Pest Species | Larval Instar | Bioassay Method | LD50 | Reference |

| Helicoverpa armigera | Not Specified | Topical Application | - | |

| Spodoptera frugiperda | Not Specified | Topical Application | - | |

| Plutella xylostella | Not Specified | Topical Application | - |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the toxicological profile of this compound.

Toxicity Bioassays

This method assesses the toxicity of this compound when ingested by the target pest.

Materials:

-

Artificial diet for the specific lepidopteran species

-

Technical grade this compound

-

Acetone (B3395972) (or other suitable solvent)

-

Multi-well bioassay trays (e.g., 128-well)

-

Micropipettes

-

Vortex mixer

-

Fume hood

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in acetone.

-

Serial Dilutions: Perform serial dilutions of the stock solution to obtain a range of desired test concentrations.

-

Diet Preparation: Prepare the artificial diet according to the standard procedure for the target insect species. Allow the diet to cool to approximately 40-50°C.

-

Incorporation of this compound: Add a specific volume of each this compound dilution to a known volume of the molten diet and mix thoroughly to ensure homogenous distribution. Prepare a control diet with acetone only.

-

Dispensing Diet: Dispense the treated and control diet into the wells of the bioassay trays.

-

Infestation: Once the diet has solidified, place one larva of the desired instar into each well.

-

Incubation: Maintain the bioassay trays under controlled environmental conditions (e.g., 25 ± 2°C, 60-70% RH, and a specific photoperiod).

-

Mortality Assessment: Assess larval mortality at predetermined time points (e.g., 24, 48, 72, and 96 hours). Larvae are considered dead if they do not move when prodded with a fine brush.

-

Data Analysis: Correct for control mortality using Abbott's formula and calculate LC50 values using probit analysis.

This method evaluates the contact toxicity of this compound.

Materials:

-

Technical grade this compound

-

Acetone

-

Microapplicator

-

Microsyringes

-

Petri dishes

-

CO2 for anesthetizing insects

Procedure:

-

Preparation of Dosing Solutions: Prepare a series of this compound solutions in acetone at different concentrations.

-

Insect Handling: Anesthetize larvae of a uniform age and weight with CO2.

-

Application: Using a microapplicator, apply a precise volume (e.g., 1 µL) of the dosing solution to the dorsal thorax of each larva. Apply acetone alone to the control group.

-

Incubation: Place the treated larvae in petri dishes with a food source and maintain them under controlled environmental conditions.

-

Mortality Assessment: Record mortality at specified intervals.

-

Data Analysis: Calculate LD50 values using probit analysis.

Synergism Bioassay

This assay is used to investigate the involvement of metabolic enzymes (e.g., P450s, esterases) in this compound detoxification by using synergists that inhibit these enzymes.

Materials:

-

This compound

-

Synergists: Piperonyl butoxide (PBO) for P450s, S,S,S-tributyl phosphorotrithioate (DEF) for esterases

-

Acetone

-

Bioassay setup (either diet incorporation or topical application)

Procedure:

-

Determine Sub-lethal Dose of Synergist: Conduct a preliminary bioassay to determine a concentration of each synergist that causes minimal to no mortality.

-

Pre-treatment with Synergist: Expose a group of larvae to the sub-lethal dose of the synergist (e.g., by topical application or feeding on a treated diet for a short period).

-

This compound Treatment: After the pre-treatment period, expose the synergist-treated larvae and a non-synergist-treated group to a range of this compound concentrations using either the diet incorporation or topical application method.

-

Mortality Assessment and Data Analysis: Assess mortality as described in the toxicity bioassay protocols. Calculate the LC50 or LD50 values for this compound with and without the synergist.

-

Calculate Synergism Ratio (SR): SR = LC50 (or LD50) of this compound alone / LC50 (or LD50) of this compound + synergist An SR value significantly greater than 1 indicates that the inhibited enzyme system is involved in the detoxification of this compound.

In Vitro Metabolism Assay

This assay directly measures the metabolic breakdown of this compound by insect enzymes.

Materials:

-

Lepidopteran larvae (e.g., final instar)

-

Homogenization buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4, containing 1 mM EDTA, 1 mM DTT, and protease inhibitors)

-

Ultracentrifuge

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

This compound

-

Acetonitrile (for reaction quenching)

-

LC-MS/MS system

Procedure:

-

Microsome Preparation: a. Dissect the midguts and/or fat bodies from the larvae on ice. b. Homogenize the tissues in ice-cold homogenization buffer. c. Centrifuge the homogenate at a low speed (e.g., 10,000 x g for 20 min at 4°C) to remove cell debris and mitochondria. d. Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g for 60 min at 4°C). e. The resulting pellet contains the microsomal fraction. Resuspend the pellet in a suitable buffer.

-

Metabolism Assay: a. In a microcentrifuge tube, combine the microsomal preparation, buffer, and the NADPH regenerating system. b. Pre-incubate the mixture at a specific temperature (e.g., 30°C). c. Initiate the reaction by adding this compound. d. At various time points, stop the reaction by adding an equal volume of cold acetonitrile. e. Centrifuge to pellet the protein and collect the supernatant.

-

Analysis: a. Analyze the supernatant using a validated LC-MS/MS method to quantify the disappearance of the parent this compound and the formation of metabolites like DCJW.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of the effects of this compound on the function of individual sodium channels in isolated insect neurons.

Materials:

-

Lepidopteran pupae or larvae

-

Dissection dish

-

Enzyme solution (e.g., collagenase/dispase in insect saline)

-

Insect saline solution

-

Cell culture medium

-

Patch-clamp rig (microscope, micromanipulators, amplifier, data acquisition system)

-

Borosilicate glass capillaries for pulling pipettes

-

Intracellular and extracellular recording solutions

Procedure:

-

Neuronal Dissociation: a. Dissect the central nervous system (e.g., ventral nerve cord ganglia) from the insect in cold insect saline. b. Treat the tissue with an enzyme solution to dissociate the neurons. c. Gently triturate the tissue to release individual neurons. d. Plate the dissociated neurons onto a coverslip in a recording chamber containing cell culture medium.

-

Patch-Clamp Recording: a. Place the recording chamber on the stage of the patch-clamp microscope. b. Pull a glass micropipette and fill it with intracellular solution. c. Under visual guidance, approach a single neuron with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane. d. Rupture the membrane patch to achieve the whole-cell recording configuration. e. Record the baseline sodium currents in response to voltage steps. f. Perfuse the recording chamber with an extracellular solution containing this compound or its active metabolite, DCJW. g. Record the changes in sodium current in the presence of the compound.

-

Data Analysis: Analyze the recorded currents to determine the effect of this compound on channel kinetics, such as the current-voltage relationship and the voltage-dependence of inactivation.

Conclusion

This compound's toxicological profile against lepidopteran pests is characterized by its metabolic activation to a potent sodium channel blocker, DCJW. This unique mechanism of action provides a valuable tool for insecticide resistance management. Understanding the intricacies of its metabolism, the specific interactions with the target site, and the quantitative differences in susceptibility among various pest species is crucial for its effective and sustainable use. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the toxicological properties of this compound and other novel insecticides. This knowledge is essential for the development of next-generation pest control strategies and for ensuring the longevity of existing active ingredients in the face of evolving insect resistance.

References

- 1. Insights into the toxicity effects of this compound against Spodoptera frugiperda using metabolomics combined with mass spectrometry imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Acute and Chronic Toxicity of this compound in Two Populations of Plutella xylostella (Lepidoptera: Plutellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Indoxacarb in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of the oxadiazine insecticide, Indoxacarb. The information is compiled from various scientific sources and is intended to be a resource for professionals involved in environmental research and drug development. This document details the chemical's behavior in soil and aquatic environments, including its degradation pathways, persistence, and mobility.

Physicochemical Properties of this compound

This compound is a non-systemic insecticide that acts by blocking sodium channels in the nervous system of target insects.[1] Its environmental behavior is influenced by its physicochemical properties, which are summarized below.

| Property | Value | Reference |

| Chemical Name | (S)-methyl 7-chloro-2,5-dihydro-2-[[(methoxycarbonyl)[4(trifluoromethoxy)phenyl]amino]carbonyl]indeno[1,2-e][1][2][3]oxadiazine-4a(3H)-carboxylate | [1] |

| CAS Number | 173584-44-6 | [1] |

| Molecular Formula | C22H17ClF3N3O7 | [1] |

| Molecular Weight | 527.87 g/mol | [1] |

| Water Solubility | 0.2 mg/L (at 25°C) | [1][3] |

| Vapor Pressure | <1.0 x 10-7 mmHg (at 25°C) | [1] |

| Log Kow (Octanol-Water Partition Coefficient) | 4.65 | [3] |

| Henry's Law Constant | <6 x 10-10 atm-m3/mol (at 25°C) | [1] |

Environmental Fate and Degradation in Water

The dissipation of this compound in aquatic environments is primarily governed by hydrolysis and photolysis.

Hydrolysis

Hydrolysis is a significant degradation pathway for this compound, with its rate being highly dependent on the pH of the water.[1][3] Alkaline conditions promote rapid degradation, while the compound is more stable in acidic and neutral environments.

Table 1: Hydrolysis Half-Life (DT50) of this compound in Water

| pH | Half-Life (DT50) in days | Temperature (°C) | Reference |

| 5 | >30 - 607 | 25 | [1][3] |

| 7 | 22 - 38 | 25 | [1][3] |

| 9 | 0.25 - 1 | 25 | [1][3] |

The major degradation product formed during hydrolysis, particularly under alkaline conditions, is IN-KT413.[1][3]

Aqueous Photolysis

Photodegradation in the presence of sunlight is another key process for the breakdown of this compound in water.

Table 2: Photolysis Half-Life (DT50) of this compound in Water

| Condition | Half-Life (DT50) in days | Reference |

| Simulated Sunlight (pH 5) | 3.16 - 5 | [2][3] |

Aqueous photolysis leads to the formation of several minor degradation products, including IN-MF014, IN-C0639, IN-MA573, and IN-MH304.

Environmental Fate and Degradation in Soil

In the terrestrial environment, the fate of this compound is influenced by a combination of microbial degradation, soil sorption, and, to a lesser extent, photolysis on the soil surface.

Aerobic and Anaerobic Degradation

Microbial degradation is a primary route of dissipation for this compound in soil.[2] The rate of degradation can vary significantly depending on the soil type, microbial activity, and presence of oxygen.

Table 3: Soil Degradation Half-Life (DT50) of this compound

| Condition | Half-Life (DT50) in days | Reference |

| Aerobic Soil Metabolism | 3 - 693 | [1] |

| Anaerobic Soil Metabolism | 147 - 233 | [1] |

| Field Dissipation | 7 - 119 | [4] |

Under aerobic conditions, this compound is rapidly converted to its more toxic metabolite, IN-JT333, which is then further degraded.[2] Other significant metabolites in soil include IN-KG433.[1]

Soil Photolysis

While photolysis is a major degradation pathway in water, it is a slower process on the soil surface.

Table 4: Soil Photolysis Half-Life (DT50) of this compound

| Condition | Half-Life (DT50) in days | Reference |

| Simulated Sunlight on Soil Surface | 139 | [2] |

Adsorption and Mobility in Soil

This compound exhibits strong adsorption to soil particles, which limits its mobility and potential for leaching into groundwater.[1][2] The organic carbon-normalized sorption coefficient (Koc) is a key indicator of this behavior.

Table 5: Soil Sorption Coefficients for this compound

| Coefficient | Value Range | Interpretation | Reference |

| Koc (mL/g) | 2200 - 9600 | Immobile | [1][2] |

The strong binding to soil particles, coupled with its degradation, results in a low potential for this compound to contaminate groundwater.[1][2]

Major Degradation Products of this compound

Several degradation products of this compound have been identified in soil and water. The primary metabolites are listed below.

Table 6: Major Degradation Products of this compound

| Degradation Product | Formation Pathway | Environmental Compartment | Persistence |

| IN-JT333 | Aerobic soil metabolism | Soil | More persistent than parent |

| IN-KT413 | Hydrolysis (alkaline) | Water | Transient |

| IN-KG433 | Aerobic soil metabolism | Soil | Non-persistent to moderately persistent |

| IN-JU873 | Aerobic soil metabolism | Soil | Non-persistent to moderately persistent |

| IN-MK643 | Aerobic soil metabolism | Soil | Persistent |

| IN-MF014 | Hydrolysis (alkaline) | Water | Minor degradate |

Degradation Pathways Visualization

The following diagrams illustrate the degradation pathways of this compound in aquatic and terrestrial environments.

References

The Differential Metabolism of Indoxacarb: A Tale of Two Fates in Insects and Mammals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Indoxacarb (B177179), a potent oxadiazine insecticide, exhibits a remarkable degree of selective toxicity, effectively controlling target insect pests while demonstrating a favorable safety profile in mammals. This selectivity is not inherent to the parent molecule but is rather a consequence of profound differences in its metabolic activation and detoxification pathways between these two broad classes of animals. This technical guide provides a comprehensive overview of the core metabolic pathways of this compound in insects versus mammals, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical processes.

Core Metabolic Differences: Bioactivation vs. Detoxification

The fundamental difference in this compound's fate lies in the initial metabolic step. In insects, particularly susceptible lepidopteran species, this compound acts as a pro-insecticide. It is rapidly bioactivated through enzymatic hydrolysis into a more potent, neurotoxic metabolite.[1][2][3] Conversely, in mammals, this bioactivation pathway is significantly less efficient, and the primary metabolic routes lead to detoxification and excretion.[2][4][5]

Insect Metabolism: A Pathway to Potentiation

Upon ingestion or contact, this compound is swiftly metabolized by enzymes within the insect's midgut and fat body.[6] The key transformation is the cleavage of the carbomethoxy group from the amino nitrogen, a process catalyzed by carboxylesterases or amidases.[1][3][6] This bioactivation yields the N-decarbomethoxylated metabolite, known as DCJW or IN-JT333, which is a powerful blocker of voltage-gated sodium channels in the insect's nervous system.[1][2][6] This blockage prevents the influx of sodium ions, leading to cessation of nerve action potentials, resulting in paralysis, cessation of feeding, and ultimately, death.[1][6] Studies have shown that in lepidopteran larvae, over 90% of the parent this compound can be converted to its active metabolite within a mere four hours of ingestion.[1]

Further metabolism of the active DCJW metabolite can occur, often involving cytochrome P450 monooxygenases, leading to hydroxylated and other secondary metabolites which are generally part of a detoxification process, albeit a slower one.[7][8] The efficiency of this initial bioactivation is a critical determinant of this compound's toxicity in different insect species.[2]

Quantitative Data Summary

The following tables summarize key quantitative data related to the metabolism and toxicity of this compound in insects and mammals.

Table 1: Metabolic Rate and Bioactivation

| Parameter | Insects (Lepidopteran larvae) | Mammals (Rats) | Reference(s) |

| Bioactivation Rate | >90% of parent compound metabolized to active form within 4 hours | N-decarbomethoxylation to IN-JT333 is a minor pathway | ,[1],[4] [2] |

| Oral Absorption | Rapid | ~70-80% at low doses (5 mg/kg bw) | ,[9] [10] |

| Plasma Half-life | Not specified | 92-114 hours | [9] |

Table 2: Key Metabolites Identified

| Metabolite | Insects | Mammals | Reference(s) |

| IN-JT333 (DCJW) | Major, active metabolite | Minor metabolite | ,[9],[1] [10] |

| 5-HO-JW062 | Not reported as major | Major metabolite | [10] |

| IN-KG433 | Not reported as major | Major metabolite | [10] |

| Hydroxylated & Ring-opened DCJW metabolites | Present | Not reported as major | [7] |

Table 3: Acute Toxicity

| Species | LD50 (Oral) | Reference(s) |

| Rat (male) | 1730 mg/kg bw | ,[9] [11] |

| Rat (female) | 268 mg/kg bw | ,[9] [11] |

Experimental Protocols

The investigation of this compound metabolism employs a range of in vitro and in vivo techniques. Below are generalized methodologies for key experiments.

In Vitro Metabolism Studies

Objective: To identify metabolic pathways and enzyme kinetics in a controlled environment.

Methodology:

-

Preparation of Subcellular Fractions:

-

For insects: Dissect midguts or fat bodies and homogenize in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4). Centrifuge the homogenate at low speed to remove cellular debris, followed by high-speed centrifugation (e.g., 100,000 x g) to pellet the microsomal fraction, which is rich in cytochrome P450 enzymes. The supernatant contains cytosolic enzymes like esterases.

-

For mammals: Perfuse and homogenize liver tissue. Follow a similar differential centrifugation protocol to isolate microsomal and cytosolic fractions.

-

-

Incubation:

-

Incubate a known concentration of radiolabeled (e.g., ¹⁴C) or non-labeled this compound with the subcellular fraction (microsomes or cytosol).

-

For cytochrome P450-mediated reactions, the incubation mixture must be fortified with an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

For esterase/amidase activity, no cofactors are typically required.

-

Incubations are carried out at a physiological temperature (e.g., 27-30°C for insects, 37°C for mammals) for various time points.

-

-

Sample Extraction and Analysis:

-

Stop the reaction by adding an organic solvent (e.g., acetonitrile (B52724) or ethyl acetate).

-

Centrifuge to pellet the protein and collect the supernatant containing this compound and its metabolites.

-

Analyze the extract using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector or a mass spectrometer (LC-MS/MS) to separate, identify, and quantify the parent compound and its metabolites.

-

dot

In Vivo Metabolism and Synergism Studies

Objective: To understand the metabolism in a whole organism and the role of specific enzyme families.

Methodology:

-

Dosing:

-

Administer a known dose of this compound to the test organisms (e.g., topical application or oral gavage for insects; oral gavage for mammals).

-

-

Synergist Co-administration (for insects):

-

To investigate the role of specific enzyme families, a separate group of insects is pre-treated with a synergist before this compound application.

-

Piperonyl butoxide (PBO): An inhibitor of cytochrome P450s.

-

S,S,S-tributyl phosphorotrithioate (DEF): An inhibitor of esterases.

-

-

Sample Collection:

-

Collect excreta (frass for insects, urine and feces for mammals) and various tissues at different time points post-dosing.

-

-

Extraction and Analysis:

-

Extract this compound and its metabolites from the collected samples using appropriate solvents.

-

Analyze the extracts by LC-MS/MS to identify and quantify the metabolic profile.

-

In synergism studies, a significant increase in this compound toxicity or a change in the metabolite profile in the presence of an inhibitor points to the involvement of the inhibited enzyme family in detoxification. [12]

-

Conclusion

The selective toxicity of this compound is a clear example of how differential metabolism can be exploited for targeted pest control. In insects, rapid bioactivation to the potent neurotoxin DCJW is the primary metabolic event, leading to high efficacy. In mammals, the same pathway is a minor route, with the majority of the compound being shunted into detoxification pathways involving cytochrome P450s and other enzymes, resulting in a favorable safety profile. Understanding these divergent metabolic fates is crucial for the continued development of selective and environmentally conscious insecticides, as well as for assessing the toxicological risks to non-target organisms. The methodologies and data presented in this guide provide a foundational understanding for researchers in the fields of toxicology, entomology, and drug metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. piat.org.nz [piat.org.nz]

- 3. mdpi.com [mdpi.com]

- 4. This compound, Metaflumizone, and Other Sodium Channel Inhibitor Insecticides: Mechanism and Site of Action on Mammalian Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. luvas.edu.in [luvas.edu.in]

- 6. This compound: A Powerful Insecticide for Lepidoptera Pest Control - HEBEN [hb-p.com]

- 7. This compound biotransformation in the German cockroach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Down-Regulation of P450 Genes Enhances Susceptibility to this compound and Alters Physiology and Development of Fall Armyworm, Spodoptera frugipreda (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pesticide residues in food 2005 [fao.org]

- 10. inchem.org [inchem.org]

- 11. Oxadiazine Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 12. Metabolic mechanisms of this compound resistance in field populations of Choristoneura rosaceana (Harris) (Lepidoptera: Tortricidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

Neurological Effects of Indoxacarb on the Insect Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoxacarb (B177179) is a potent oxadiazine pro-insecticide with a unique neurological mechanism of action against a broad spectrum of insect pests. Its efficacy stems from its metabolic activation within the insect to a more potent, N-decarbomethoxylated metabolite, DCJW. This active compound selectively targets voltage-gated sodium channels in the insect's central nervous system, leading to a cascade of neurotoxic effects that culminate in paralysis and death. This technical guide provides an in-depth exploration of the neurological effects of this compound, detailing its mechanism of action, summarizing key quantitative data from electrophysiological and behavioral studies, and providing comprehensive experimental protocols for researchers.

Introduction

The relentless challenge of insecticide resistance necessitates the development of novel compounds with unique modes of action. This compound represents a significant advancement in insecticide chemistry, offering a solution for managing insect populations that have developed resistance to other insecticide classes.[1][2] Its primary mode of action involves the blockade of voltage-gated sodium channels, which are crucial for the generation and propagation of action potentials in neurons.[3][4] Unlike other sodium channel-targeting insecticides, this compound is a pro-insecticide, meaning it is converted into its active form by enzymes within the target insect.[5][6] This bioactivation process contributes to its selectivity and efficacy. This guide will delve into the intricate details of how this compound and its active metabolite, DCJW, disrupt the normal functioning of the insect central nervous system.

Mechanism of Action: From Pro-insecticide to Potent Neurotoxin

The neurotoxic effects of this compound are a multi-step process that begins with its ingestion or absorption by the insect and culminates in the blockade of neuronal signaling.

Metabolic Activation

This compound itself is not the primary neurotoxic agent. Upon entering the insect's body, it undergoes metabolic conversion by enzymes such as esterases or amidases.[7] This enzymatic action cleaves the carbomethoxy group from the this compound molecule, resulting in the formation of the highly potent N-decarbomethoxylated metabolite, DCJW.[3][5][6] This bioactivation is a critical step, as DCJW exhibits a much higher affinity for the target site than the parent this compound molecule.

Figure 1: Metabolic activation of this compound to its active metabolite, DCJW.

Targeting Voltage-Gated Sodium Channels

DCJW exerts its neurotoxic effects by binding to and blocking voltage-gated sodium channels (VGSCs) in the nerve cell membrane.[3][4][5] These channels are essential for the rising phase of the action potential. By blocking the influx of sodium ions, DCJW prevents the depolarization of the neuronal membrane, thereby inhibiting the generation and propagation of nerve impulses.[1]

State-Dependent Binding

A key feature of DCJW's mechanism is its state-dependent binding to the sodium channel. Evidence suggests that DCJW preferentially binds to the inactivated state of the channel.[4][5][8] This means that the channel is more susceptible to blockage by DCJW after it has already opened and then entered the non-conducting, inactivated state. This preferential binding traps the channel in a non-functional conformation, preventing it from returning to the resting state to fire another action potential. This leads to a progressive and irreversible blockade of nerve activity.[4]

Figure 2: State-dependent binding of DCJW to the voltage-gated sodium channel.

Quantitative Data on Neurological Effects